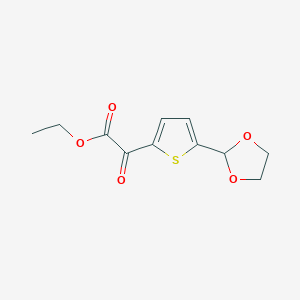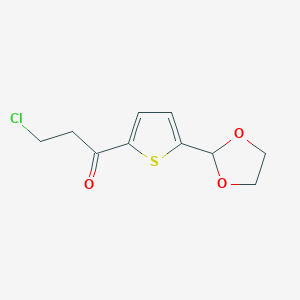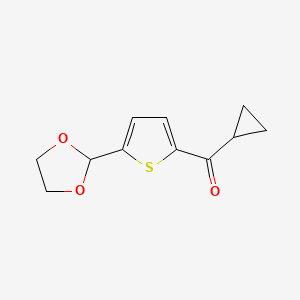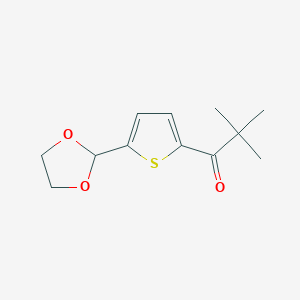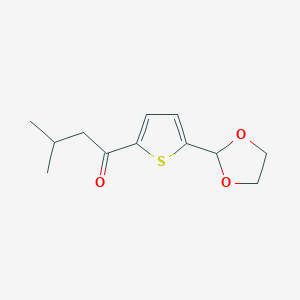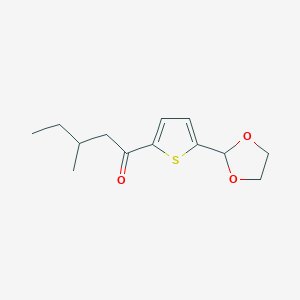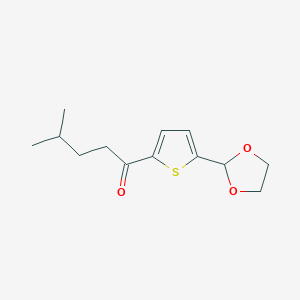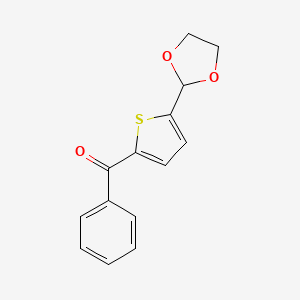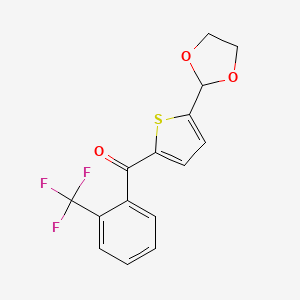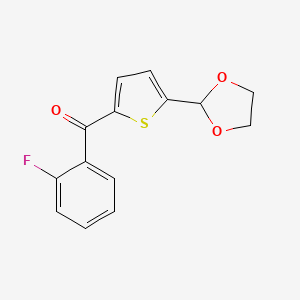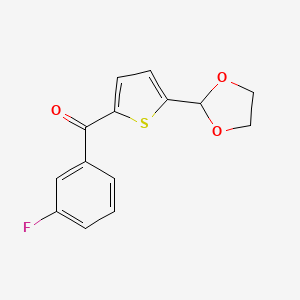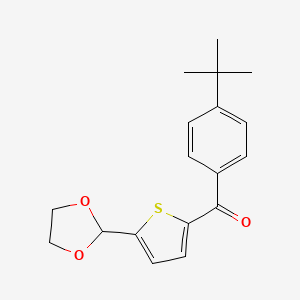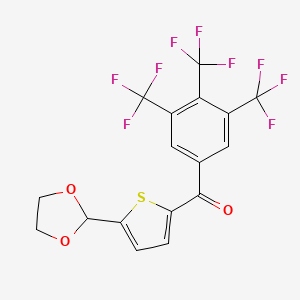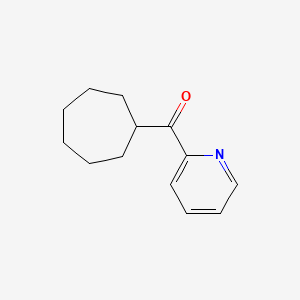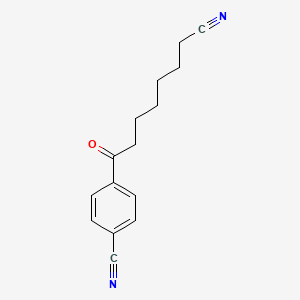
8-(4-Cyanophenyl)-8-oxooctanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(4-Cyanophenyl)-8-oxooctanenitrile” is a complex organic molecule. It likely contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a cyanide group (-CN) attached . The “8-oxooctanenitrile” part suggests the presence of an 8-carbon chain with a ketone (C=O) and a nitrile (C≡N) functional group .
Molecular Structure Analysis
The molecular structure of a compound like “8-(4-Cyanophenyl)-8-oxooctanenitrile” would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), or infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. These properties can be influenced by the functional groups present in the molecule .科学的研究の応用
1. Synthesis of Functionalized Furan Derivatives
A study by Shemyakina et al. (2014) demonstrated that γ-Hydroxyalk-2-ynenitriles, which include 8-(4-Cyanophenyl)-8-oxooctanenitrile, can react with 3-hydroxybenzoic acid to yield furan-3(2H)-one derivatives with pharmacophore functions. This reaction provides a simple path to a new group of furan derivatives, which are important in pharmaceutical research (Shemyakina et al., 2014).
2. Liquid Crystal Formation in Polymer Matrices
Inn and Denn (2005) explored the use of 4′-octyl-4-biphenylcarbonitrile (8CB), a compound similar to 8-(4-Cyanophenyl)-8-oxooctanenitrile, in a polydimethylsiloxane (PDMS) matrix. Their study found that this combination exhibits a rheological response characteristic of a fractal gel, indicating potential applications in material science and nanotechnology (Inn & Denn, 2005).
3. Design of Large π-Conjugated Derivatives for Sensing Applications
Cao et al. (2020) designed large π-conjugated α-cyanostilbene derivatives for colorimetric sensors. These compounds, related to 8-(4-Cyanophenyl)-8-oxooctanenitrile, exhibit properties useful for detecting volatile acids and organic amine gases, highlighting their potential in environmental monitoring and industrial applications (Cao et al., 2020).
4. Optoelectronic and Charge Transport Properties of Hydroquinoline Derivatives
Irfan et al. (2020) investigated hydroquinoline derivatives, structurally related to 8-(4-Cyanophenyl)-8-oxooctanenitrile, for their optoelectronic and charge transport properties. These findings suggest applications in the development of multifunctional materials for electronic devices (Irfan et al., 2020).
5. Solid-state Structures of (Cyanophenyl)dithia- and Diselenadiazolyl Radicals
Haddon et al. (1992) described the solid-state characterization of cyanophenyl-substituted radicals, closely related to 8-(4-Cyanophenyl)-8-oxooctanenitrile. Their work in the field of inorganic chemistry contributes to the understanding of radical dimerization and molecular packing, which is crucial for the design of advanced materials (Haddon et al., 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(7-cyanoheptanoyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-11-5-3-1-2-4-6-15(18)14-9-7-13(12-17)8-10-14/h7-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTGAIBPXWVTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642229 |
Source


|
| Record name | 4-(7-Cyanoheptanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Cyanophenyl)-8-oxooctanenitrile | |
CAS RN |
898767-56-1 |
Source


|
| Record name | 4-Cyano-η-oxobenzeneoctanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(7-Cyanoheptanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

